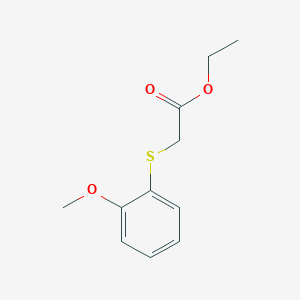

![molecular formula C16H20N6O3 B2613545 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea CAS No. 921151-05-5](/img/structure/B2613545.png)

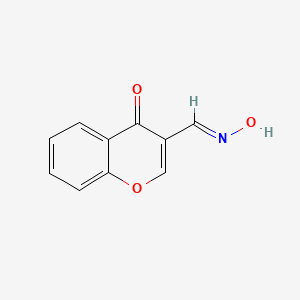

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

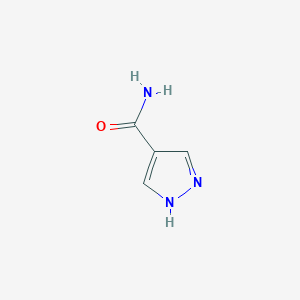

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, also known as BCTU, is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that remove phosphate groups from proteins, and play an important role in regulating cellular signaling pathways. BCTU has been widely used in scientific research to study the role of PTPs in various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

- Urea derivatives, including those with complex structures, have been synthesized through various chemical reactions, showcasing the versatility of urea in organic synthesis. For example, the synthesis of cyclic dipeptidyl ureas through the Ugi reaction followed by cyclization demonstrates the potential for creating structurally diverse compounds with unique properties (Sañudo et al., 2006). Similarly, reactions involving anthranilic acid derivatives highlight the reactivity of urea compounds under various conditions, leading to the formation of novel heterocyclic structures (Papadopoulos, 1984).

Biological Applications

- Urea derivatives have been explored for their potential in medicinal chemistry, such as their role as acetylcholinesterase inhibitors, indicating their relevance in the development of treatments for diseases like Alzheimer's (Vidaluc et al., 1995). Additionally, some urea compounds have shown antifilarial activity, suggesting their utility in combating parasitic infections (Ram et al., 1984).

Chemical Reactivity and Modifications

- The chemical reactivity of urea derivatives enables the formation of complex heterocyclic systems, as seen in the synthesis of compounds with benz[h]imidazo[1,2-c]quinazoline ring systems, illustrating the potential for generating molecules with specific chemical and physical properties (Petridou-Fischer & Papadopoulos, 1984).

Catalysis and Green Chemistry

- Urea derivatives have been utilized in catalytic applications and green chemistry, such as the solvent-free synthesis of substituted ureas from CO2 and amines, highlighting the environmental benefits and efficiency of using urea compounds in sustainable chemical processes (Jiang et al., 2008).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRQCBZFUJLLTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

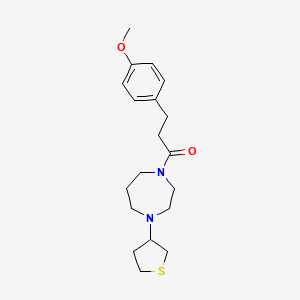

![3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2613463.png)

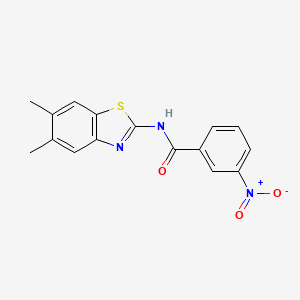

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)

![2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2613476.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)